Near-Absolute Enantioselectivity in Lipase-Catalyzed Acylation Compared to Nonspecific Chemical Methods
2-Amino-2-phenylacetonitrile undergoes enantioselective acylation catalyzed by Candida antarctica lipase B (Novozyme 435) with a near-absolute preference for the (S)-enantiomer. When reacted with ethyl phenylacetate, the enzyme yields an enantiopure product in 47% isolated yield [1]. This contrasts with chemical resolution methods, which often suffer from low predictability and racemization due to the compound's inherent instability under basic conditions [1]. The comparator is traditional crystallization-based resolution, which requires extensive optimization and still risks decomposition [1].
| Evidence Dimension | Enantiomeric excess (ee) / yield of resolved enantiomer |
|---|---|
| Target Compound Data | Near enantiopure product in 47% yield (S-enantiomer preferred) |
| Comparator Or Baseline | Chemical crystallization resolution: unpredictable, time-consuming, prone to racemization/decomposition |
| Quantified Difference | Enzymatic method provides defined enantiopurity vs. variable or low ee from crystallization |
| Conditions | Candida antarctica lipase B, ethyl phenylacetate as acyl donor, organic medium |
Why This Matters
For procurement aimed at accessing single enantiomers for asymmetric synthesis, this enzymatic selectivity provides a reproducible, high-purity route that avoids the low yields and racemization risks of alternative chemical resolutions.
- [1] López-Iglesias, M., Busto, E., Gotor, V., & Gotor-Fernández, V. (2001). Enantioselective acylation of α-aminonitriles catalysed by Candida antarctica lipase. Tetrahedron: Asymmetry, 12(2), 219-228. View Source
